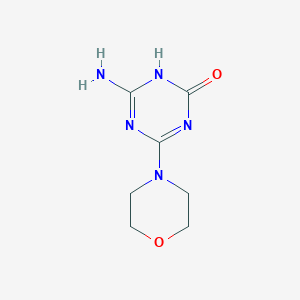

4-amino-6-morpholino-1H-s-triazin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

2045-26-3 |

|---|---|

Molecular Formula |

C7H11N5O2 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

6-amino-4-morpholin-4-yl-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C7H11N5O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H3,8,9,10,11,13) |

InChI Key |

GSPGSNZRRPMNOP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC(=O)NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 6 Morpholino 1h S Triazin 2 One and Its Chemical Analogues

Classical Approaches to S-Triazine Synthesis

Traditional methods for synthesizing s-triazine derivatives have long relied on established chemical principles, primarily nucleophilic substitution on a pre-formed triazine ring and, to a lesser extent, the construction of the ring via condensation reactions.

Nucleophilic Substitution Reactions on Halogenated Triazines

The most prevalent classical strategy for synthesizing asymmetrically substituted s-triazines, including the triazinone structure, is the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. rsc.orgglobalscitechocean.com The three chlorine atoms on the cyanuric chloride ring exhibit different reactivity levels, which allows for a controlled, stepwise substitution by various nucleophiles. mdpi.comsemanticscholar.org This differential reactivity is highly dependent on the reaction temperature. mdpi.comnih.gov

The general principle involves the substitution of the first chlorine atom at a low temperature, typically around 0-5 °C. rsc.orgmdpi.com The introduction of the first substituent deactivates the ring, requiring a higher temperature, such as room temperature, for the second substitution to occur. mdpi.comjetir.org The final chlorine atom is the least reactive and necessitates even more forcing conditions, often heating or reflux, for its replacement. mdpi.comjetir.org

For the synthesis of a compound like 4-amino-6-morpholino-1H-s-triazin-2-one, this process would involve:

Reaction of cyanuric chloride with a primary amine (e.g., ammonia) at 0-5 °C to yield a 2-amino-4,6-dichloro-s-triazine.

Subsequent reaction with a secondary amine, such as morpholine (B109124), at room temperature to produce 2-amino-4-chloro-6-morpholino-s-triazine.

Finally, the formation of the triazinone moiety is achieved by the hydrolysis of the last chlorine atom. A study on the synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones demonstrated that selective hydrolysis can be accomplished using aqueous sodium hydroxide (B78521) in a water-acetonitrile solvent system. researchgate.net This replaces the chlorine with a hydroxyl group, which exists in tautomeric equilibrium, predominantly favoring the more stable lactam (keto) form, thus creating the triazin-2-one structure. researchgate.net

Green Chemistry and Sustainable Synthetic Protocols

In response to the growing need for environmentally benign chemical processes, green chemistry principles have been applied to the synthesis of s-triazine derivatives. These methods aim to reduce reaction times, increase yields, and minimize the use of hazardous solvents and reagents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. eurekaselect.com For the synthesis of s-triazine derivatives, microwave irradiation dramatically reduces reaction times from hours to minutes, while often providing higher product yields and purity. rsc.orgeurekaselect.com

A comparative study on the synthesis of symmetrical tri-substituted s-triazine derivatives highlighted the efficiency of this technique. The microwave-assisted method resulted in significantly higher yields and shorter reaction times compared to the traditional reflux method. rsc.org Another study found that the microwave approach could reduce reaction times by as much as 90-95%. nih.gov This efficiency extends to multi-step syntheses; for example, the final nucleophilic substitution step in the synthesis of certain tri-substituted s-triazines was completed in 12-15 minutes at 70 °C under microwave conditions, compared to 20-24 hours of conventional reflux. nih.gov

| Method | Yield (%) | Reaction Time (min) | Reference |

| Microwave-Assisted | 91-98% | 15-30 | rsc.org |

| Conventional Reflux | 80-88% | Not specified (longer) | rsc.org |

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation is another green chemistry technique that has been successfully applied to the synthesis of s-triazine derivatives. researchgate.net Sonochemical methods, like microwave-assisted synthesis, can enhance reaction rates and improve yields and purity. nih.govresearchgate.net The strategy often involves the reaction of substituted anilines with cyanuric chloride, furnishing 1,3,5-triazine (B166579) derivatives in higher yields and with greater purity in shorter reaction times compared to conventional approaches. researchgate.netaip.org In one protocol, the third nucleophilic substitution on a disubstituted s-triazine was accomplished using ultrasonication for 1.5 hours at room temperature, presenting a viable alternative to prolonged heating. nih.gov

Solvent-Free and Aqueous Media Syntheses

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Synthesis in aqueous media represents a significant step towards this goal. The formation of the s-triazin-2-one moiety via hydrolysis is particularly suited to this approach. A detailed study elaborated on the conditions for the selective substitution of a chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion in a water-acetonitrile system. researchgate.net This method successfully yields 4-chloro-6-(R,R′-amino)-1,3,5-triazin-2(1H)-ones, which are direct precursors or analogues of the target compound. researchgate.net Conducting the reaction in an aqueous medium avoids the use of more hazardous organic solvents, aligning with the principles of sustainable chemistry. researchgate.net

Advanced Synthetic Strategies

Advanced synthetic strategies for preparing s-triazinone scaffolds, including analogues of this compound, have evolved to improve efficiency, yield, and molecular diversity. These methods move beyond classical stepwise approaches, focusing on convergent and streamlined reaction pathways.

One-pot multi-component reactions (MCRs) represent an efficient strategy for the synthesis of complex heterocyclic systems like triazines from simple starting materials in a single operation. This approach minimizes waste, time, and resources by avoiding the isolation of intermediate products.

A notable example is the one-pot, three-component synthesis of 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines under microwave irradiation. arkat-usa.org This method involves the reaction of cyanamide, an aromatic aldehyde, and an amine (such as piperidine (B6355638) or morpholine) under neat (solvent-free) conditions. arkat-usa.org While this specific example leads to a 2-amino-1,3,5-triazine rather than a triazin-2-one, the underlying principle of combining multiple components in a single step is central to modern synthetic design. For instance, Dolzhenko and co-workers developed a two-step, one-pot methodology for synthesizing 2-amino-4-aryl-6-morpholino-1,3,5-triazines by heating cyanoguanidine, aromatic aldehydes, and morpholine, followed by dehydrogenation. arkat-usa.org

Another relevant MCR approach involves converting aminoazoles into formamidine (B1211174) intermediates, which then undergo a triazine ring-closing reaction with cyanamide. nih.gov These methodologies highlight the potential for constructing the core triazine structure with desired substituents in a highly convergent manner.

Table 1: Examples of One-Pot Multi-Component Reactions for Triazine Synthesis This table is generated based on methodologies for structurally related triazine compounds.

| Reactants | Conditions | Product Type | Reference |

| Cyanamide, Aromatic Aldehyde, Amine (e.g., Piperidine) | Microwave irradiation, Neat | 4-Aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines | arkat-usa.org |

| Cyanoguanidine, Aromatic Aldehyde, Morpholine | EtOH/HCl, Microwave; then aq. NaOH, Microwave | 2-Amino-4-aryl-6-morpholino-1,3,5-triazines | arkat-usa.org |

| Aminoazole, Orthoformate, Morpholine, then Cyanamide | Stepwise one-pot reaction | 4-Amino-substituted imidazo[1,2-a] nih.govbeilstein-journals.orgnih.govtriazines | nih.gov |

The modification of side-chains on a pre-formed triazinone core is a crucial technique for creating libraries of analogues for structure-activity relationship (SAR) studies. The s-triazine ring, particularly when derived from cyanuric chloride, offers multiple sites for sequential and selective substitution.

The reactivity of the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is temperature-dependent, allowing for the stepwise introduction of different nucleophiles. The first substitution can occur at 0°C, the second at room temperature, and the third at elevated temperatures. nih.gov This differential reactivity is fundamental for synthesizing asymmetrically substituted triazines.

For instance, a general method involves reacting a disubstituted s-triazine with various amines, such as morpholine or piperidine, in a solvent like tetrahydrofuran (B95107) (THF) in the presence of a base like diisopropylethylamine (DIEA) under reflux. nih.gov This allows for the introduction of the morpholino group onto a triazine scaffold that already contains other functional groups. Further modifications can be performed on other parts of the molecule, such as converting carboxylic acid groups on a side-chain into amides. researchgate.net

The synthesis of functionalized analogues of this compound often begins with cyanuric chloride. nih.gov A typical synthetic route involves the sequential nucleophilic substitution of its three chlorine atoms.

First Substitution: Reaction of cyanuric chloride with an amine (e.g., aniline (B41778) or a substituted amine) at low temperatures (0-5°C) yields a monosubstituted intermediate. nih.gov

Second Substitution: The resulting dichlorotriazine is then reacted with a second nucleophile, such as morpholine, at room temperature to afford a disubstituted product, for example, a 4-amino-6-morpholino-2-chloro-s-triazine derivative.

Third Substitution/Hydrolysis: To obtain the triazin-2-one, the final chlorine atom is hydrolyzed. Conditions for selective hydrolysis of a chlorine atom in a 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazine to a lactam (triazinone) have been developed using aqueous sodium hydroxide. researchgate.net This step converts the chlorotriazine into the desired 1H-s-triazin-2-one core.

This stepwise approach allows for the introduction of a wide variety of functional groups at different positions of the triazine ring, leading to a diverse range of analogues. For example, by varying the initial amine and the second nucleophile, a library of compounds with different amino and morpholino-like substituents can be generated. nih.govresearchgate.net

Table 2: Representative Functionalized s-Triazine Analogues and Intermediates This table is generated based on synthetic strategies for creating diverse triazine derivatives.

| Substituent at C4 | Substituent at C6 | Substituent at C2 | Compound Class | Reference |

| Aniline | Morpholine | Glycine | Trisubstituted s-triazine amino acid derivative | nih.gov |

| Piperidine | Piperidine | Amino Acid | N-(4,6-dipiperidino-1,3,5-triazin-2-yl) amino acid | researchgate.net |

| Diethylamine | Chloro | Hydroxyl (keto) | 4-Chloro-6-diethylamino-1,3,5-triazin-2(1H)-one | researchgate.net |

| 4-Chlorophenylamino | Morpholine | Glycine | Trisubstituted s-triazine amino acid derivative | nih.gov |

Synthetic Challenges and Optimization in Triazinone Chemistry

The synthesis of triazinone derivatives is not without its challenges. Key issues include controlling selectivity in substitution reactions, managing solubility of intermediates and products, and preventing side reactions. nih.gov

One significant challenge is achieving selective hydrolysis of dichlorotriazine intermediates to form the triazinone ring without forcing the hydrolysis of the second chlorine atom, which would lead to the formation of cyanuric acid. researchgate.net Optimization of this step involves careful control of reaction conditions such as temperature, pH, and the stoichiometry of the base. The use of a mixed solvent system, like water-acetonitrile, can improve the solubility of the starting dichlorotriazines and lead to a more controlled reaction. researchgate.net

The stability of intermediates can also be a challenge. For example, in some multi-step syntheses of related heterocyclic systems, certain intermediates may be unstable and prone to degradation, necessitating their use in crude form for the subsequent step, which can complicate purification of the final product. beilstein-journals.org Overcoming such challenges often requires the development of more robust synthetic routes or protective group strategies. The integration of green chemistry principles, such as using microwave assistance or developing more efficient catalysts, is also a key area of optimization to reduce the environmental impact of these syntheses. arkat-usa.orgnumberanalytics.com

Chemical Reactivity and Transformation Studies of 4 Amino 6 Morpholino 1h S Triazin 2 One

Pathways of Nucleophilic Substitution on the Triazine Ring

The synthesis of asymmetrically substituted s-triazines, including 4-amino-6-morpholino-1H-s-triazin-2-one, typically originates from 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.gov The three chlorine atoms on cyanuric chloride exhibit differential reactivity, which allows for a stepwise and controlled nucleophilic aromatic substitution (SNAr). This reactivity is highly dependent on temperature, enabling the sequential introduction of different nucleophiles. nih.gov

The general pathway involves:

First Substitution: The first chlorine atom is the most reactive and can be substituted by a nucleophile at low temperatures, typically around 0–5 °C. nih.gov To synthesize the target compound, morpholine (B109124) would be introduced in this initial step.

Second Substitution: The introduction of the first electron-donating group (e.g., morpholino) deactivates the ring towards further substitution, requiring a higher temperature (typically room temperature) for the second displacement. nih.gov An amino group is introduced in this step by reaction with ammonia (B1221849) or a protected amine equivalent.

Third Substitution and Hydrolysis: The final chlorine atom is the least reactive and requires even higher temperatures or reflux conditions for substitution. nih.gov To obtain the 2-one structure, this final step involves the hydrolysis of the remaining chlorine atom, often using a base like sodium hydroxide (B78521), to yield the desired this compound. researchgate.net

Spectral and computational studies have confirmed that the products of such hydrolysis reactions exist predominantly in the lactam form, i.e., as a triazin-2(1H)-one. researchgate.net

| Step | Nucleophile | Typical Temperature | Product Type |

|---|---|---|---|

| 1 | Morpholine | 0-5 °C | 2,4-dichloro-6-morpholino-1,3,5-triazine |

| 2 | Ammonia (NH₃) | Room Temperature | 4-chloro-6-morpholino-1,3,5-triazin-2-amine |

| 3 | Hydroxide (OH⁻) | Elevated Temperature / Reflux | This compound |

Reactions Involving the Amino and Morpholino Moieties

Once incorporated into the triazine ring, the exocyclic amino and morpholino groups exhibit modified reactivity. The highly electron-deficient nature of the s-triazine ring leads to significant delocalization of the lone pair of electrons from the nitrogen atoms of the substituents. nih.gov This effect reduces the nucleophilicity of the amino and morpholino groups, making them less reactive towards electrophiles compared to their free counterparts. researchgate.net

Despite this deactivation, these groups can undergo further reactions under appropriate conditions:

N-Alkylation: The exocyclic amino group can be alkylated, but this often requires reactive alkylating agents and forcing conditions. For example, the amino groups on melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) can be alkylated using reagents like dimethyl sulfate (B86663) at elevated temperatures. google.com

N-Acylation: Acylation of the amino group is also possible. Studies on related aminotriazines have shown that reactions with strong electrophiles, such as benzoyl chlorides, can lead to the formation of N-acylated products. researchgate.netmdpi.com The morpholino nitrogen, being a secondary amine, lacks a proton for simple acylation but its fundamental chemical nature is similarly influenced by the triazine core.

The reduced reactivity necessitates harsher reaction conditions or highly reactive electrophiles to achieve transformations at these positions. researchgate.netchim.it

Oxidative and Reductive Transformations (e.g., Methylthio group conversion)

Oxidative and reductive processes can be used to modify substituents on the triazine ring, often to alter their electronic properties or to convert them into better leaving groups for subsequent substitutions.

A key example is the oxidation of a methylthio (-SCH₃) group, a common substituent in triazine chemistry. The methylthio group can be readily oxidized to the corresponding methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) groups. This transformation is typically achieved using oxidizing agents such as potassium peroxymonosulfate (B1194676) (Oxone). reading.ac.uk The resulting methylsulfonyl group is a powerful electron-withdrawing group and an excellent leaving group, which greatly activates the carbon atom of the triazine ring for a subsequent nucleophilic substitution reaction. reading.ac.uk This strategy is often employed to introduce groups that cannot be installed by direct substitution of a chlorine atom.

| Starting Material | Oxidizing Agent | Product |

| 6-Aryl-3-(methylthio)-1,2,4-triazine | Oxone | 6-Aryl-3-(methylsulfonyl)-1,2,4-triazine |

Reductive transformations are also utilized in triazine chemistry. For instance, chloro or methylthio substituents can be removed and replaced with hydrogen through hydrogenolysis. This reaction is often carried out using a large excess of Raney nickel catalyst and serves to produce the parent (unsubstituted) or less-substituted s-triazine derivatives. lookchem.com

Investigations into Tautomerism of this compound

The structure of this compound allows for the existence of several potential tautomeric forms. Tautomerism is a critical consideration in heterocyclic chemistry as the dominant form influences the compound's physical properties and chemical reactivity. The primary types of tautomerism relevant to this molecule are lactam-lactim and amino-imino tautomerism.

Lactam-Lactim Tautomerism: This involves the equilibrium between the keto form (-C(=O)-NH-), known as the lactam, and the enol form (-C(OH)=N-), known as the lactim. For 1,3,5-triazin-2(1H)-one derivatives, extensive research using spectral analysis and quantum chemical calculations has shown that the lactam form is energetically more favorable and is the predominant tautomer in most conditions. researchgate.net

Amino-Imino Tautomerism: This equilibrium occurs between the exocyclic amino form (-NH₂) and the imino form (=NH). The amino group at the C-4 position can theoretically exist in equilibrium with its imino tautomer. While the amino form is generally favored for most aminotriazines, the specific substitution pattern and environmental factors can influence this equilibrium.

Therefore, the most stable and prevalent structure of the compound is the 4-amino-6-morpholino-1,3,5-triazin-2(1H)-one form.

Ring Opening and Rearrangement Reactions (e.g., Cascade reactions leading to triazolyl guanidines)

Under certain conditions, the s-triazine ring, despite its aromatic stability, can undergo ring-opening and rearrangement reactions, often initiated by nucleophilic attack. These transformations can lead to the formation of different heterocyclic or acyclic structures.

A notable example is the cascade reaction observed in closely related 4-amino-substituted 6-hydrazinyl-1,3,5-triazin-2(1H)-ones. It has been discovered that the reaction of these compounds with reagents like formic acid or triethyl orthoacetate can lead to a complex sequence of events. researchgate.netosi.lv This process can result in the opening of the triazine ring followed by rearrangement and subsequent cyclization. One of the outcomes of such a cascade is the formation of N-substituted (4H-1,2,4-triazol-3-yl)guanidines. researchgate.net This transformation highlights the latent reactivity of the triazine core, where the initial heterocycle acts as a synthon for constructing entirely new molecular frameworks. Such reactions are of significant interest as they provide novel synthetic routes to complex molecules like substituted guanidines, which are important pharmacophores. researchgate.netnih.gov

Computational and Theoretical Investigations of 4 Amino 6 Morpholino 1h S Triazin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules. nih.govacs.org These methods allow for a detailed analysis of electron distribution, molecular orbitals, and potential reactive sites within the 4-amino-6-morpholino-1H-s-triazin-2-one structure.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. acs.org

For triazine derivatives, DFT calculations are commonly used to determine these orbital energies. acs.org An analysis of this compound would involve optimizing its molecular geometry and then calculating the energies and spatial distributions of its HOMO and LUMO. The HOMO is expected to be localized over the electron-rich regions of the molecule, such as the amino and morpholino groups, while the LUMO would likely be distributed across the electron-deficient triazine ring. This distribution dictates how the molecule interacts with other chemical species.

To predict the most probable sites for chemical reactions, local reactivity descriptors are calculated. The Molecular Electrostatic Potential (MEP) map is a key descriptor that visualizes the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, identifying them as potential sites for interaction with electrophiles or for hydrogen bonding.

Fukui functions (ƒ(r)) offer a more quantitative prediction of reactivity by measuring how the electron density at a specific point changes with a change in the total number of electrons. nih.gov These functions help identify the most likely sites for nucleophilic (ƒ+(r)) and electrophilic (ƒ-(r)) attacks. researchgate.net The dual descriptor (Δƒ(r)) further refines this analysis by unambiguously distinguishing between nucleophilic and electrophilic sites. researchgate.netacs.org For a comprehensive reactivity analysis of the title compound, one would calculate the Fukui functions for each atom to pinpoint the most reactive centers within the triazine ring and its substituents.

The 1,3,5-triazin-2(1H)-one core of the molecule allows for the existence of several tautomers, primarily through lactam-lactim and amino-imino tautomerism. The "-one" suffix in the name indicates that the lactam form is considered the primary structure. Computational studies on the closely related 4-amino-6-chloro-1,3,5-triazin-2(1H)-one have shown that the relative stability of these tautomers can be predicted using quantum chemical calculations. researchgate.net

These studies revealed that in the gas phase, the lactim tautomer (with a hydroxyl group) can be more stable. However, in the condensed state or in polar solvents, the lactam tautomer (with a carbonyl group, as named) is significantly stabilized and becomes the predominant form. researchgate.net This stabilization is attributed to the strong solvent field effects in polar environments. researchgate.net Given the structural similarity, it is highly probable that this compound also exists predominantly in the lactam form in biological systems. The possible tautomeric forms are illustrated below.

| Tautomer Type | Structure |

| Lactam-Amino (A) | This compound |

| Lactim-Amino (B) | 4-amino-6-morpholino-1,3,5-triazin-2-ol |

| Lactam-Imino (C) | 4-imino-6-morpholino-3,4-dihydro-1,3,5-triazin-2(1H)-one |

Table 1: Potential Tautomers of this compound.

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another, typically a small molecule ligand to a protein target. nih.gov This method is crucial for understanding the structural basis of therapeutic activity and is widely applied to s-triazine derivatives due to their broad range of biological activities. nih.gov

The morpholino-triazine scaffold is a recognized pharmacophore that interacts with several important protein kinases involved in cancer signaling pathways. cncb.ac.cn

PI3K/mTOR: Docking studies of various 4,6-dimorpholino-1,3,5-triazine derivatives show a consistent binding mode within the ATP-binding site of PI3K and mTOR kinases. acs.orgcncb.ac.cn A critical interaction involves a hydrogen bond between one of the morpholine (B109124) oxygen atoms and the backbone amide of a valine residue in the hinge region (Val851 in PI3Kα, Val882 in PI3Kγ, and Val2240 in mTOR). acs.orgnih.gov This interaction is considered a crucial anchor for the high-affinity binding of this class of inhibitors. acs.orgnih.gov Additional interactions, such as those with aspartate and glutamate (B1630785) residues, can further stabilize the complex. acs.org

EGFR: S-triazine derivatives have also been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). fip.org Molecular docking simulations suggest that these compounds can fit into the ATP-binding pocket of EGFR, forming interactions with key amino acid residues. fip.orgnih.gov The specific binding mode can vary depending on the other substituents on the triazine ring. researchgate.net

CDK2: Cyclin-dependent kinase 2 (CDK2) is another therapeutic target for which triazine-based inhibitors have been explored. mdpi.com Docking studies of pyrimidine-based inhibitors, which are structurally related to triazines, show key hydrogen bond interactions with the hinge region residue Leu83. mdpi.comresearchgate.net It is predicted that a 4-amino-triazinone scaffold would similarly orient itself to form hydrogen bonds within the CDK2 active site, thereby inhibiting its kinase activity. nih.gov

While specific docking studies for this compound against FAK, AMPK, and helicase DDX3X are not widely reported, its structural motifs suggest potential interactions with the ATP-binding sites of these and other kinases.

Molecular docking programs not only predict the binding pose but also provide a score that estimates the binding affinity (e.g., binding energy or inhibition constant, Ki). nih.govresearchgate.net These scores are used to rank potential inhibitors and prioritize them for synthesis and experimental testing. arxiv.org

For morpholino-triazine inhibitors of PI3K/mTOR, computational models have been developed to provide insights into their dual inhibition mechanism. cncb.ac.cn The orientation predicted by these models consistently places one morpholine group in the hinge region, while the rest of the molecule occupies the deeper parts of the ATP pocket. acs.orgacs.org The binding affinities of these compounds are potent, often in the nanomolar range. nih.gov For instance, a structurally related compound, PQR530, which features a (S)-3-methylmorpholino and a morpholino group on the triazine core, demonstrates potent dual inhibition of PI3K and mTOR. acs.orgnih.gov

The table below summarizes binding affinity data for representative morpholino-triazine compounds against relevant kinase targets, illustrating the potency of this chemical scaffold.

| Compound Scaffold | Target(s) | Reported Affinity | Reference(s) |

| Dimorpholino-triazine | PI3K / mTOR | IC50 = 3.41 nM (PI3K), 8.45 nM (mTOR) | nih.gov |

| (S)-methylmorpholino-morpholino-triazine | PI3Kα / mTOR | Ki = 7 nM (p110α) | acs.org |

| Dimorpholino-triazine | PI3K / mTOR | Pan-class I PI3K inhibitor | acs.orgnih.gov |

| s-Triazine chalcone (B49325) derivative | EGFR | - (Docking study performed) | fip.org |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 0.005 µM | mdpi.com |

Table 2: Predicted or Measured Binding Affinities of Structurally Related Triazine/Pyrimidine Derivatives.

These computational predictions of binding orientation and affinity are essential for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds to achieve higher potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For systems involving this compound and its derivatives, MD simulations provide critical insights into their conformational flexibility and dynamic interactions with biological targets, such as enzymes or receptors. unipa.it These simulations can elucidate the stability of binding poses, identify key intermolecular interactions, and characterize the thermodynamic landscape of binding processes. unipa.itnih.gov

In the context of drug design and materials science, MD simulations are applied to understand how triazine derivatives interact with their environment. For instance, simulations can model the binding of a triazine-based inhibitor to the active site of an enzyme, like human DNA topoisomerase IIα. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can calculate various parameters to assess the stability of the complex, such as the Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), Solvent-Accessible Surface Area (SASA), and the number of hydrogen bonds formed over time. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of more potent molecules. rsc.org The binding mode and stability of the inhibitor-protein complex can be explored in detail, highlighting the importance of specific residues and interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the complex. rsc.org

Below is a table summarizing typical parameters and objectives of MD simulations for studying triazine derivative-protein interactions.

| Parameter/Objective | Description | Typical Simulation Length | Software Example |

| Conformational Analysis | Investigating the different shapes (conformations) the molecule can adopt and their relative energies. | 50 - 200 nanoseconds | Gromacs, Amber |

| Binding Stability (RMSD) | Measuring the average distance deviation between the backbone atoms of the simulated structure and a reference structure to assess stability. | 100+ nanoseconds | Gromacs, NAMD |

| Binding Free Energy | Calculating the energy associated with the binding of a ligand to its target, often using methods like MM/PBSA or MM/GBSA. | 100+ nanoseconds | Amber, Gaussian |

| Interaction Analysis | Identifying and quantifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the triazine derivative and its target. | 50 - 200 nanoseconds | SYBYL, GROMACS |

| Solvent Effects | Simulating the system in an explicit solvent (like water) to understand its influence on conformation and binding. | 100+ nanoseconds | Gromacs, Amber |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. jocpr.com These models are instrumental in medicinal chemistry and materials science for understanding which structural features are crucial for a desired effect and for predicting the properties of novel, unsynthesized compounds. jocpr.com

To build a QSAR/QSPR model, the structures of a set of triazine derivatives are represented by numerical values known as molecular descriptors. jocpr.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Common descriptors include quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), heat of formation, steric energy, and electronegativity. jocpr.comjocpr.com

These descriptors are then correlated with an observed activity, such as inhibitory concentration (IC50) or herbicidal effect, using statistical methods like multiple linear regression. jocpr.comchem-soc.si For example, QSAR models have been successfully developed for triazine derivatives to predict their anticancer and herbicidal activities. jocpr.comasianpubs.org Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed. asianpubs.orgnih.gov These methods generate contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, or other properties would enhance or diminish activity. nih.govekb.eg

The table below lists some structural descriptors and the activities they have been correlated with in studies of triazine derivatives.

| Descriptor Type | Specific Descriptor(s) | Correlated Activity/Property |

| Quantum Chemical | HOMO Energy, LUMO Energy, Absolute Hardness | Anticancer Activity, Enzyme Inhibition jocpr.comjocpr.com |

| Thermodynamic | Heat of Formation, Total Energy | Dihydrofolate Reductase Inhibition jocpr.com |

| Steric/Topological | Steric Energy, Molecular Weight, Molar Refractivity | Herbicidal Activity, Chromatographic Retention chem-soc.siasianpubs.org |

| 3D Field-Based (CoMFA) | Steric Fields, Electrostatic Fields | Anticancer Activity, PSII Electron Transport Inhibition asianpubs.orgekb.eg |

| 3D Field-Based (CoMSIA) | Hydrophobic Fields, H-bond Donor/Acceptor Fields | h-DAAO Inhibition nih.gov |

A primary goal of QSAR modeling is to guide the design of new molecules with improved activity. jocpr.com Once a statistically robust QSAR model is established, it can be used to predict the biological activity of hypothetical derivatives before they are synthesized. nih.gov This predictive capability significantly reduces the time and resources required for drug discovery and materials development by prioritizing the synthesis of the most promising candidates. ekb.eg

For instance, 3D-QSAR studies on 1,3,5-triazine (B166579) derivatives have led to the design of new compounds with potentially higher anticancer potency. ekb.eg By analyzing the CoMFA and CoMSIA contour maps, researchers can identify which positions on the triazine scaffold are suitable for modification. asianpubs.orgnih.gov The models might suggest, for example, that adding a bulky, electron-donating group at a specific position will enhance binding to the target protein, thereby increasing the compound's activity. nih.gov Following these computational predictions, novel compounds can be designed, and their activities are predicted using the derived QSAR equation. ekb.eg

Adsorption and Surface Interaction Studies (e.g., on metal surfaces for corrosion inhibition)

Derivatives of this compound have been investigated for their potential as corrosion inhibitors, particularly for protecting metals like carbon steel in acidic environments. nih.gov Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govresearchgate.net The presence of heteroatoms (N, O), π-electrons in the triazine ring, and various functional groups facilitates strong adsorption onto the metal surface. bohrium.com

To understand the mechanism of adsorption, experimental data are often fitted to various adsorption isotherm models. nih.gov These models describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. e3s-conferences.orge3s-conferences.org

Langmuir Isotherm : This model assumes that adsorption occurs at specific, homogeneous sites on the surface, forming a monolayer. nih.gove3s-conferences.org It implies that there are no interactions between the adsorbed molecules. Several studies on s-triazine/morpholino derivatives have found their adsorption behavior to be well-described by the Langmuir model. nih.govacs.orgnih.gov

Temkin Isotherm : This model takes into account the interactions between adsorbed molecules and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. nih.govacs.org Certain s-triazine derivatives, particularly those with specific substituents, have been shown to follow the Temkin isotherm, indicating lateral interactions on the metal surface. nih.govacs.orgnih.govresearchgate.net

The fitting of experimental data to these models provides valuable thermodynamic parameters, such as the standard free energy of adsorption (ΔG°ads), which indicates the spontaneity and strength of the adsorption process (physi- or chemisorption). bohrium.come3s-conferences.org

The table below summarizes findings from studies on related s-triazine/morpholino corrosion inhibitors.

| Compound Type | Metal | Medium | Adsorption Isotherm Model | Reference |

| Pyrazole s-triazine/anilino-morpholino derivative 1 | Carbon Steel | HCl | Langmuir | nih.govacs.orgnih.gov |

| Pyrazole s-triazine/anilino-morpholino derivative 2 | Carbon Steel | HCl | Temkin | nih.govacs.orgnih.gov |

| Pyrazolyl-morpholino-anilino-s-triazine derivative 1 | Carbon Steel | HCl | Temkin | researchgate.net |

| Pyrazolyl-morpholino-anilino-s-triazine derivative 2 | Carbon Steel | HCl | Langmuir | researchgate.net |

| General triazine inhibitor | Mild Steel | Water | Langmuir | e3s-conferences.orge3s-conferences.org |

Monte Carlo (MC) simulations are a computational technique used to model the adsorption of inhibitor molecules on a metal surface. These simulations help to identify the most stable and low-energy adsorption configurations. researchgate.net By placing the inhibitor molecule and a metal surface (e.g., an iron crystal lattice) in a simulation box, the algorithm randomly explores different positions and orientations of the molecule to find the one with the minimum interaction energy. researchgate.net

The output of MC simulations provides the adsorption energy (E_ads), which is a key indicator of the strength of the interaction between the inhibitor and the surface. A more negative adsorption energy suggests a stronger and more stable adsorption, which typically correlates with higher inhibition efficiency. researchgate.net For example, in a study comparing two pyrazolyl-morpholino-anilino-s-triazine derivatives, MC simulations showed that the derivative with a higher experimentally observed inhibition efficiency also had a more negative (i.e., stronger) adsorption energy, thus confirming the experimental findings. researchgate.net These simulations provide atomic-level insights into how the molecule orients itself on the surface to maximize its interaction through its various functional groups. bohrium.com

Molecular and Cellular Investigations into the Biological Activities of 4 Amino 6 Morpholino 1h S Triazin 2 One Derivatives in Vitro

Anticancer and Antiproliferative Mechanisms

The anticancer potential of 4-amino-6-morpholino-1H-s-triazin-2-one derivatives has been extensively explored through various in vitro models. These investigations have revealed a multifaceted approach by which these compounds can inhibit cancer cell proliferation and induce cell death.

Inhibition of Kinase Enzymes (e.g., PI3K, mTOR, EGFR, FAK, CDK2)

A primary mechanism through which morpholino-s-triazine derivatives exert their anticancer effects is the inhibition of key kinase enzymes that are often dysregulated in cancer. The morpholine (B109124) moiety is considered a crucial feature for binding to the hinge region of many kinases, contributing to the inhibitory activity of these compounds.

Notably, derivatives of this scaffold have been identified as potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways. For instance, certain 4,6-dimorpholino-1,3,5-triazine derivatives have demonstrated significant inhibitory activity against all four isoforms of class I PI3K (α, β, γ, δ) and mTOR. One such derivative, 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol, exhibited potent kinase inhibitory activity with IC50 values of 3.41 nM for PI3K and 8.45 nM for mTOR.

Furthermore, the substitution of the 1,3,5-triazine (B166579) ring with morpholine and aniline (B41778) groups has been shown to enhance the inhibitory potency against the Epidermal Growth Factor Receptor (EGFR). Some hybrid quinazoline-1,3,5-triazine derivatives containing a morpholine ring have shown potent EGFR inhibitory activity.

The inhibitory potential of these compounds extends to other kinases such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression. While specific IC50 values for this compound derivatives against Focal Adhesion Kinase (FAK) are not extensively detailed in the provided literature, the broader class of triazine derivatives has been investigated as FAK inhibitors.

Table 1: Inhibitory Activity of Selected Morpholino-s-Triazine Derivatives on Kinase Enzymes

| Derivative | Target Kinase | IC50 | Reference |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | PI3K | 3.41 nM | |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | mTOR | 8.45 nM | |

| PQR309 (bimiralisib) | PI3Kα (wild type) | 122 nM | |

| Hybrid quinazoline-1,3,5-triazine (Compound 12) | EGFR | 36.8 nM |

Modulation of Cellular Pathways (e.g., G2/M cell cycle arrest)

Consistent with their kinase inhibitory activity, this compound derivatives have been shown to modulate cellular pathways that control cell proliferation and survival. A significant finding is their ability to induce cell cycle arrest, particularly at the G2/M phase. This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and proliferation. For example, a study on 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues demonstrated that a potent derivative arrested HeLa, HepG2, A549, and MCF-7 cancer cells in the G2/M phase of the cell cycle. The induction of G2/M arrest is a key mechanism contributing to the antiproliferative effects of these compounds.

Table 2: Effect of Morpholino-s-Triazine Derivatives on Cell Cycle Progression

| Derivative | Cancer Cell Line | Effect | Reference |

| Compound 8j | HeLa, HepG2, A549, MCF-7 | G2/M phase arrest | |

| 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives | HCT-116, MCF-7 | G0/G1 and G2/M phase arrest |

Induction of Apoptosis and Cell Viability Assays in Cancer Cell Lines

A crucial aspect of anticancer activity is the ability to induce programmed cell death, or apoptosis, in malignant cells. Derivatives of this compound have been shown to effectively induce apoptosis in various cancer cell lines. This pro-apoptotic effect is often a consequence of the upstream inhibition of survival signaling pathways.

The cytotoxic and antiproliferative activities of these compounds are frequently evaluated using cell viability assays, such as the MTT assay. These assays measure the metabolic activity of cells and provide a quantitative measure of cell viability. Numerous studies have reported the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of morpholino-s-triazine derivatives against a panel of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. For instance, a 4,6-dimorpholinyl-1,3,5-triazine derivative demonstrated cytotoxic activity against SW620 (human colon cancer cells), A549 (human non-small cell lung cancer cells), HeLa, and MCF-7 cells with IC50 values of 8.71, 9.55, 15.67, and 21.77 μM, respectively. Another study reported that a 2-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid ester derivative showed moderate inhibition of hepatocellular carcinoma HepG2 cells.

Table 3: Cytotoxic Activity of Selected Morpholino-s-Triazine Derivatives in Cancer Cell Lines

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | MCF-7 | 16.32 | |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | HeLa | 2.21 | |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | HepG2 | 12.21 | |

| 4,6-dimorpholinyl-1,3,5-triazine derivative (Compound 6o) | SW620 | 8.71 | |

| 4,6-dimorpholinyl-1,3,5-triazine derivative (Compound 6o) | A549 | 9.55 | |

| 4,6-dimorpholinyl-1,3,5-triazine derivative (Compound 6o) | HeLa | 15.67 | |

| 4,6-dimorpholinyl-1,3,5-triazine derivative (Compound 6o) | MCF-7 | 21.77 | |

| 2-[(4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivative | HCT-116 | 3.6 |

Interference with DNA Synthesis and Repair Mechanisms

Some s-triazine derivatives have been found to interfere with DNA synthesis and repair, contributing to their anticancer effects. While direct studies on this compound derivatives are limited in this specific area, the broader class of s-triazines has been shown to inhibit topoisomerase IIa, an enzyme critical for DNA replication and repair. For example, 4-amino-6-(phenylamino)-1,3,5-triazines displayed topoisomerase IIa inhibitory activity with an IC50 value in the micromolar range. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptotic cell death in rapidly dividing cancer cells.

Ubiquitin Conjugating Enzyme Inhibition (e.g., RAD6)

A more recently explored mechanism of action for s-triazine derivatives is the inhibition of enzymes in the ubiquitin-proteasome system. Specifically, certain 4,6-diamino-1,3,5-triazine-2-carbohydrazides have been identified as inhibitors of the RAD6 ubiquitin-conjugating enzyme (E2). RAD6 is involved in DNA repair and its inhibition can sensitize cancer cells to DNA-damaging agents. A series of novel triazine derivatives exhibited superior RAD6B inhibitory activities compared to a known selective inhibitor, with some compounds showing IC50 values in the range of 3.3-22 μM in survival assays of various tumor cell lines.

Table 4: RAD6B Inhibitory Activity of Selected Triazine Derivatives

| Derivative Class | Cancer Cell Lines | IC50 Range (µM) | Reference |

| N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides (Compounds 6a-c) | Ovarian, Lung, Breast, Colon | 3.3 - 22 |

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The s-triazine scaffold is a versatile platform for the development of compounds with activity against a range of pathogens.

Several studies have synthesized and evaluated morpholino-s-triazine derivatives for their activity against various bacterial and fungal strains. For instance, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives, including those with a morpholino group, showed notable antifungal activity against Candida albicans. In some cases, these compounds have demonstrated fungicidal activity, leading to a significant reduction in fungal viability. The mechanism of antifungal action for some s-triazine derivatives is thought to involve the inhibition of essential fungal enzymes, such as N-myristoyltransferase.

Table 5: Antimicrobial and Antifungal Activity of Selected Morpholino-s-Triazine Derivatives

| Derivative Class | Target Organism | Activity Metric | Value | Reference |

| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) | Candida albicans | MIC | 50 µg/mL | |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives with morpholine | Candida albicans | Inhibition Zone | - | |

| Bis-morpholino triazine quaternary ammonium (B1175870) salts | Gram-positive & Gram-negative bacteria | MIC | - | |

| Triazine-based compound (Mel56) | Candida glabrata | MIC | 4 µg/mL | |

| Triazine-based compound (Mel56) | Candida albicans | MIC | 4-8 µg/mL |

Efficacy against Bacterial Strains (Gram-positive, Gram-negative)

Derivatives of the s-triazine scaffold have been the subject of numerous studies to evaluate their efficacy as antimicrobial agents. Research has shown that certain substitutions on the triazine ring yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.

A series of 2,4,6-trisubstituted-1,3,5-triazine derivatives were synthesized and evaluated for their antibacterial properties. benthamdirect.com Among these, compounds featuring a morpholinyl substituent demonstrated notable in vitro activity, particularly against Gram-positive organisms. benthamdirect.com For instance, derivatives 4a and 4i showed good efficacy against these bacteria. benthamdirect.com In contrast, derivatives with a diethylamino side chain, such as 4j, exhibited broad-spectrum activity comparable to streptomycin, a standard antibiotic. benthamdirect.com The promising activity of some derivatives is attributed to the presence of electron-releasing groups at the para position of the phenyl rings. benthamdirect.com

Further studies on novel 1,3,5-triazine derivatives have identified compounds with potent, broad-spectrum antimicrobial activity. nih.govremedypublications.com Combinatorial libraries based on the 1,3,5-triazine template were designed considering that cationic charge, bulk, and lipophilicity are key determinants of antibacterial activity. nih.gov This approach led to the identification of a set of compounds with potent antimicrobial effects and low hemolytic activity. nih.gov Biological evaluation of various 2,4,6-trisubstituted nih.govremedypublications.commdpi.comtriazines revealed several analogues with Minimum Inhibitory Concentrations (MIC) in the range of 6.25-12.5 μg/mL against representative pathogenic bacteria. nih.gov

Hybrid molecules incorporating the 4-aminoquinoline (B48711) scaffold with 1,3,5-triazine have also been investigated. These derivatives were tested for their ability to inhibit DNA gyrase and showed significant to moderate antibacterial activity against a panel of Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria. researchgate.net

| Compound Series/Derivative | Bacterial Strains Tested | Key Findings | Reference |

|---|---|---|---|

| 2,4,6-Trisubstituted-1,3,5-triazines (e.g., 4a, 4i) | Gram-positive organisms | Derivatives with morpholinyl substituents demonstrated good in vitro activities. | benthamdirect.com |

| 2,4,6-Trisubstituted-1,3,5-triazines (e.g., 4j) | Gram-positive and Gram-negative bacteria | Derivative with a diethylamino side chain exhibited broad-spectrum activity comparable to streptomycin. | benthamdirect.com |

| Novel 2,4,6-triazine derivatives (e.g., 3f, 3g, 3h) | Gram-positive and Gram-negative bacteria | Showed promising antimicrobial activity with MIC values ranging from 6.25-12.5 μg/mL. | nih.gov |

| 4-Aminoquinoline-1,3,5-triazine Hybrids | B. subtilis, B. cereus, S. aureus, E. coli, P. vulgaris | Demonstrated significant to moderate antibacterial activity, linked to DNA gyrase inhibition. | researchgate.net |

| 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazines | MRSA, VRE, P. aeruginosa | 4-alkyl-6-aralkyl derivatives showed pronounced antibacterial activities. | nih.gov |

Efficacy against Fungal Strains (e.g., Candida, Cryptococcus, Aspergillus, Malassezia)

The s-triazine scaffold has proven to be a versatile template for the development of novel antifungal agents, with derivatives showing efficacy against a range of pathogenic fungi. mdpi.com

Studies on s-triazine-dihydropyrimidine hybrids revealed mild to moderate antifungal activity against Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger. nih.gov Notably, many of these compounds exhibited better inhibition of Candida species compared to C. neoformans and A. niger. nih.gov A separate investigation into 4,6-disubstituted s-triazin-2-yl amino acid derivatives found that most showed activity against Candida albicans. nih.govnih.gov Interestingly, these specific compounds did not exhibit any antibacterial activity, suggesting a degree of selectivity. nih.gov

Hybridization of s-triazine with other bioactive moieties has yielded potent antifungal compounds. For example, s-triazine hybrids incorporating adamantylamine, sulfamerazine, and morpholine were evaluated against Malassezia furfur, with several compounds showing higher potency than the standard drug ketoconazole. nih.govpreprints.org One derivative, in particular, exhibited the highest activity against M. furfur with a MIC of 8.13 ± 0.27 µg/mL. preprints.org

Other research has identified a triazine derivative, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline, which displays rapid fungicidal activity against C. albicans, including strains resistant to fluconazole (B54011) or caspofungin. nih.govmdpi.com

| Compound Series/Derivative | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|

| s-Triazine-dihydropyrimidine hybrids | C. albicans, C. glabrata, C. neoformans, A. niger | Exhibited mild to moderate activity; better inhibition of Candida spp. | nih.gov |

| 4,6-disubstituted s-triazin-2-yl amino acid derivatives | Candida albicans | Most derivatives showed antifungal activity, with no accompanying antibacterial effects. | nih.govnih.gov |

| s-Triazine hybrids with adamantylamine and morpholine | Malassezia furfur | Several compounds were more potent than ketoconazole; one had a MIC of 8.13 µg/mL. | nih.govpreprints.org |

| (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline | Candida albicans (including resistant strains) | Displayed rapid fungicidal activity. | nih.govmdpi.com |

| 2,4,6-trisubstituted-s-triazine derivatives | C. albicans, C. tropicalis | Some compounds demonstrated antifungal potency comparable to fluconazole. | mdpi.com |

Mechanistic Studies of Antimicrobial Action (e.g., cell membrane disruption)

The mechanism of antimicrobial action for s-triazine derivatives appears to involve the disruption of the bacterial cell membrane. As cationic antimicrobial agents, triazines are thought to act on the negatively charged bacterial membrane, leading to rapid disruption. nih.gov This mechanism has the potential for limited development of drug resistance and offers a broad spectrum of activity. nih.gov

Mechanistic studies on specific naphthalimide-triazine analogues have provided further evidence for this mode of action. researchgate.net Research revealed that an active compound effectively destroys the cytoplasmic membrane of bacteria, which results in the leakage of intercellular protein content and a subsequent loss of metabolic activity. researchgate.net This disruption of membrane integrity is a key factor in the bactericidal efficacy of these compounds. researchgate.net

Antiviral Properties and Mechanisms (e.g., Anti-HIV, SARS-CoV-2, helicase DDX3X inhibition)

Derivatives of the triazine scaffold have been investigated for their potential as antiviral agents, showing activity against several significant human viruses.

One area of research has focused on the Human Immunodeficiency Virus (HIV). A novel triazinone derivative, 6-(tert-butyl)-4-phenyl-4-(trifluoromethyl)-1H,3H-1,3,5-triazin-2-one, was found to potently inhibit HIV-1 replication by targeting the reverse transcriptase (RT) enzyme. nih.gov This compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and is notably effective against HIV-1 strains with the K103N mutation, a major cause of resistance to other NNRTIs. nih.gov Other studies have also identified fluorine-substituted 1,2,4-triazinones with very good anti-HIV activity. researchgate.net

More recently, the emergence of SARS-CoV-2 has prompted the evaluation of s-triazine derivatives as potential therapeutics. S-triazine sulfonamide conjugates have been assessed for their antiviral potency, with some demonstrating notable activity. nih.govpreprints.org While the well-known 4-aminoquinoline drug chloroquine (B1663885) ultimately showed a lack of clinical benefit for COVID-19, other novel 4-aminoquinoline derivatives have exhibited potent antiviral activity against SARS-CoV-2 replication in vitro. accscience.com These findings suggest that the 4-aminoquinoline scaffold, often hybridized with triazine, remains a promising area for antiviral drug development. accscience.com

A key molecular target for some antiviral triazine derivatives is the DEAD-box RNA helicase DDX3X. researchgate.netresearchgate.net This enzyme is crucial for the replication of several viruses. researchgate.net A number of s-triazine derivatives have been identified as inhibitors of the ATPase and helicase activities of DDX3X. researchgate.netnih.govmdpi.com By inhibiting this essential host protein, these compounds can effectively block viral replication, offering a broad-spectrum antiviral strategy. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency

Impact of Substituent Modifications on in vitro Efficacy

Structure-activity relationship (SAR) studies have been crucial in elucidating how chemical modifications to the s-triazine core influence biological potency. A general principle is that the introduction of various substituents can significantly enhance or diminish the antimicrobial and cytotoxic activities of the parent compound. mdpi.comnih.gov

In the context of antifungal activity, the introduction of substituents at different positions on s-triazine-dihydropyrimidine hybrids was found to enhance their efficacy compared to unsubstituted analogs. nih.gov For antibacterial agents, the substitution of electron-releasing groups at the para position of phenyl rings attached to the triazine core was shown to contribute to promising activity. benthamdirect.com

SAR analyses of s-triazine derivatives designed as anticancer agents have revealed that cytotoxicity can be modulated by the nature of the groups attached. For instance, in a series of 2-arylurea-1,3,5-triazine derivatives, cytotoxicity was observed to decrease as the length of the carbon chain in the R² group increased. rsc.org Conversely, the presence of a sulfonamide moiety was associated with the most efficient cytotoxicity. rsc.org Similarly, for symmetrical di-substituted phenylamino-s-triazine derivatives, specific substitutions led to potent cytotoxic activity against various cancer cell lines. rsc.org For example, compound 2d, with its particular substitution pattern, exhibited the most potent activity against both MCF7 (human breast cancer) and C26 (colon carcinoma) cell lines. rsc.org

The strategic modification of the triazine ring is therefore a key approach for optimizing the biological activity of these compounds, allowing for the fine-tuning of their potency and selectivity.

Influence of the Morpholine Moiety on Biological Activity

The morpholine moiety is a recurring structural feature in many biologically active s-triazine derivatives, and its presence is often beneficial for their therapeutic properties. nih.gov

In the realm of antifungal agents, the presence of a morpholine ring, particularly in conjunction with a secondary amine, has been identified as relevant for activity. nih.gov However, in some specific s-triazine sulfonamide conjugates, the replacement of a pyrrolidine (B122466) ring with a morpholine or piperidine (B6355638) ring led to a loss of potency against C. albicans, indicating that the influence of the morpholine group is context-dependent. nih.govpreprints.org

For anticancer applications, the incorporation of six-membered nitrogen-containing heterocycles like morpholine onto the triazine scaffold has been shown to be advantageous for antitumor activity. nih.gov Studies on hybrid quinazoline-1,3,5-triazine derivatives found that the substitution of the triazine ring with both morpholine and aniline rings could increase the compound's potency in inhibiting the Epidermal Growth Factor Receptor (EGFR). nih.gov Furthermore, in a series of PI3K/mTOR inhibitors, derivatives rich in morpholine moieties showed high cytotoxic activity against various cancer cell lines. mdpi.com Intriguingly, some studies have noted that compounds containing a morpholine moiety proved to be more potent than the standard drug tamoxifen. rsc.org

The morpholine group's contribution to biological activity is likely due to its physicochemical properties, including its ability to improve solubility and engage in hydrogen bonding, which can enhance interactions with biological targets.

Advanced Spectroscopic and Crystallographic Studies for Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Conformational and Interaction Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of molecules in solution. For 4-amino-6-morpholino-1H-s-triazin-2-one, NMR studies are critical for understanding the spatial arrangement of its substituents and the rotational freedom around the C-N bonds connecting the morpholino and amino groups to the triazine ring.

Due to resonance between the lone pair of electrons on the nitrogen atoms of the amino and morpholino groups and the triazine ring, the rotation around these C-N bonds is restricted. This restricted rotation can lead to the existence of multiple conformers, or rotamers, in solution, which may be observable by NMR spectroscopy, particularly at low temperatures. The presence of these rotamers can result in the broadening or splitting of NMR signals. mdpi.com

Temperature-dependent NMR studies are particularly insightful. By varying the temperature, it is possible to observe changes in the NMR spectrum that correspond to the rates of conformational exchange. At higher temperatures, if the interchange between conformers is rapid on the NMR timescale, averaged signals will be observed. Conversely, at lower temperatures, the rotation is slowed, and distinct signals for each conformer may be resolved. The coalescence temperature, at which two exchanging signals merge into one, can be used to calculate the energy barrier for the rotational process. rsc.org

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the morpholino and amino groups, as well as a signal for the N-H proton of the triazine ring. The morpholino group protons would typically appear as two multiplets corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The amino group protons would likely appear as a broad singlet.

Based on data from structurally related amino-triazine compounds, the following is a hypothetical ¹H NMR data table for this compound.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Triazine N-H | ~8.0 - 9.0 | br s | Chemical shift can be highly dependent on solvent and concentration. |

| Amino (-NH₂) | ~6.0 - 7.0 | br s | Broadness due to quadrupole effects and exchange. |

| Morpholino (-CH₂-N) | ~3.6 - 3.8 | t | |

| Morpholino (-CH₂-O) | ~3.5 - 3.7 | t |

br s = broad singlet, t = triplet

Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The carbon atoms of the triazine ring would resonate at characteristic downfield shifts.

X-ray Crystallography of Compound-Target Complexes for Structural Insights

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed electron density map can be generated, revealing the precise positions of atoms and the nature of chemical bonds. researchgate.net This technique is particularly valuable for understanding the spatial arrangement of the morpholino and amino substituents on the triazine ring of this compound and for elucidating its interactions with biological targets. acs.org

While a crystal structure for the specific compound this compound is not publicly available, analysis of related structures, such as 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine, provides valuable insights. researchgate.net In this related structure, the morpholine (B109124) ring adopts a chair conformation, which is the most stable arrangement for this six-membered ring. It is highly probable that the morpholino group in this compound would also adopt a similar chair conformation.

The crystal structure would also reveal important details about intermolecular interactions, such as hydrogen bonding. The amino group and the N-H and carbonyl groups of the triazinone ring are all capable of participating in hydrogen bonding, which would play a crucial role in the crystal packing and could also be indicative of how the molecule might interact with a biological target. researchgate.net

For a hypothetical compound-target complex, X-ray crystallography could reveal the specific amino acid residues involved in binding, the geometry of the binding pocket, and any conformational changes that occur in either the compound or the target upon binding. acs.org

Below is a table summarizing the expected crystallographic parameters for a related aminomorpholinotriazine derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 109.5 |

| Volume (ų) | 1887.5 |

| Z | 4 |

Advanced Mass Spectrometry for Metabolic Stability and Pathway Analysis (in vitro)

Advanced mass spectrometry (MS) techniques are crucial for assessing the metabolic stability and identifying the metabolic pathways of a compound in vitro. mdpi.com These studies typically involve incubating the compound with liver microsomes or other enzyme systems and then analyzing the resulting mixture using liquid chromatography-mass spectrometry (LC-MS). beilstein-journals.org High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, facilitating the determination of elemental compositions for both the parent compound and its metabolites. mdpi.com

The metabolic stability of this compound can be evaluated by monitoring its disappearance over time in the presence of metabolic enzymes. The rate of disappearance provides an indication of how quickly the compound is likely to be cleared from the body.

Tandem mass spectrometry (MS/MS) is used to elucidate the structures of metabolites. mdpi.com In an MS/MS experiment, the parent ion of a potential metabolite is isolated and then fragmented. The resulting fragmentation pattern provides a fingerprint that can be used to identify the structure of the metabolite. mdpi.com

For this compound, several metabolic transformations could be anticipated. These include hydroxylation of the morpholine ring, N-dealkylation of the morpholino group, and oxidation of the triazine ring. The fragmentation patterns observed in the MS/MS spectra would be characteristic of these modifications. For instance, the loss of the morpholino group or fragments thereof would be indicative of metabolism at that position. Alpha-cleavage is a common fragmentation pathway for amines, which would be relevant for the morpholino substituent. libretexts.org

The following table outlines potential metabolic reactions and the expected mass shifts that would be observed by mass spectrometry.

| Metabolic Reaction | Mass Shift (Da) | Potential Site of Metabolism |

| Hydroxylation | +16 | Morpholine ring |

| N-dealkylation | -C₂H₄O (-44) | Morpholine ring |

| Oxidation | +16 | Triazine ring |

| Glucuronidation | +176 | Amino or hydroxyl groups |

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence) for Ligand-Binding Characterization

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are valuable techniques for characterizing the binding of a ligand to a biological target, such as a protein. nih.govspringernature.com These methods rely on changes in the spectroscopic properties of either the ligand or the target upon complex formation. researchgate.net

UV-Vis absorption spectroscopy can be used to monitor ligand binding if the binding event causes a change in the absorbance spectrum of the chromophoric parts of the molecule. nih.gov For this compound, the triazine ring and its substituents constitute a chromophore that absorbs UV light. Upon binding to a target protein, the local environment of this chromophore may change, leading to a shift in the absorption maximum (λmax) or a change in the molar absorptivity (ε). By titrating the target protein with increasing concentrations of the ligand and monitoring the changes in absorbance, a binding isotherm can be constructed, from which the binding affinity (Kd) can be determined. researchgate.net

Fluorescence spectroscopy is an even more sensitive technique for studying ligand binding. springernature.com Binding can be monitored by observing changes in the intrinsic fluorescence of the target protein (typically from tryptophan or tyrosine residues) or by using a fluorescently labeled ligand. If the binding of this compound to a protein quenches or enhances the protein's intrinsic fluorescence, this change can be used to quantify the binding interaction. researchgate.net The mechanism of fluorescence quenching (static or dynamic) can also provide insights into the nature of the interaction.

The table below presents hypothetical spectroscopic data for this compound in its free and protein-bound states.

| Spectroscopic Parameter | Free Compound | Protein-Bound Compound |

| UV-Vis λmax (nm) | ~260 | ~265 |

| Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | ~15,000 | ~16,500 |

| Fluorescence Emission λmax (nm) (of target protein) | 450 | 440 |

| Fluorescence Intensity (of target protein) | 100% | 60% |

These advanced spectroscopic and crystallographic techniques provide a powerful and comprehensive toolkit for the detailed mechanistic elucidation of this compound. The data obtained from these studies are essential for understanding its structure, conformational dynamics, metabolic fate, and interactions with biological targets.

Exploration of Non Biological and Materials Science Applications

Corrosion Inhibition Properties and Mechanisms for Metallic Surfaces

Derivatives of s-triazine that incorporate morpholino and amino groups have demonstrated significant potential as corrosion inhibitors for various metallic surfaces, particularly steel in acidic environments. The efficacy of these organic inhibitors is largely dependent on their chemical composition, electronic structure, and their ability to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

Protective Film Formation and Surface Adsorption

The primary mechanism by which 4-amino-6-morpholino-1H-s-triazin-2-one and related compounds inhibit corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the steel. The s-triazine ring, along with the heteroatoms (nitrogen and oxygen) in the amino and morpholino functional groups, possesses lone pairs of electrons, which facilitate the adsorption process onto the metallic surface. This adsorption blocks the active corrosion sites and shields the metal from the aggressive acidic solution.

Studies on similar s-triazine derivatives have shown that these molecules can be adsorbed on the metal surface according to various isotherm models, such as the Langmuir and Temkin adsorption isotherms. The formation of this adsorbed film mitigates the aggressive corrosion process. Scanning electron microscopy (SEM) analysis of steel surfaces treated with such inhibitors confirms the formation of a protective layer that prevents the surface damage typically caused by acid exposure.

Electrochemical Characterization of Corrosion Inhibition

Electrochemical studies are crucial for quantifying the effectiveness of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide detailed insights into the inhibition mechanism. For s-triazine derivatives, potentiodynamic polarization measurements have indicated that they can act as mixed-type or cathodic-type inhibitors. A mixed-type inhibitor reduces the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, while a cathodic inhibitor primarily slows the hydrogen evolution reaction.

EIS measurements provide data on the charge-transfer resistance (Rct) and film resistance (Rf). An increase in the Rct value in the presence of the inhibitor signifies a slower corrosion rate. The data reveals that as the concentration of the inhibitor increases, Rct and inhibition efficiency (IE%) typically increase, while the double-layer capacitance (Cdl) decreases due to the displacement of water molecules by the adsorbing inhibitor molecules.

Research on closely related s-triazine/morpholino derivatives has yielded significant inhibition efficiencies. For instance, certain compounds have shown efficiencies as high as 98.77%.

Below are tables representing typical data obtained from electrochemical studies on s-triazine derivatives as corrosion inhibitors for steel in acidic solutions.

Table 1: Potentiodynamic Polarization Data This table is interactive. Users can sort the data by clicking on the headers.

| Inhibitor Concentration (ppm) | Corrosion Current Density (i_corr) (μA/cm²) | Corrosion Potential (E_corr) (mV vs. SCE) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| 0 (Blank) | 550 | -480 | - |

| 25 | 120 | -495 | 78.2 |

| 50 | 75 | -502 | 86.4 |

| 100 | 40 | -510 | 92.7 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data This table is interactive. Users can sort the data by clicking on the headers.

| Inhibitor Concentration (ppm) | Charge-Transfer Resistance (R_ct) (Ω·cm²) | Double-Layer Capacitance (C_dl) (μF/cm²) | Inhibition Efficiency (IE%) |

|---|---|---|---|

| 0 (Blank) | 50 | 200 | - |

| 25 | 250 | 80 | 80.0 |

| 50 | 550 | 55 | 90.9 |

| 100 | 980 | 35 | 94.9 |

Applications in Organic Synthesis as Reagents (e.g., Formyl group attachment)

The parent structure for s-triazines, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a versatile and widely used reagent in organic synthesis. Its three chlorine atoms can be substituted sequentially with various nucleophiles under controlled temperature conditions, allowing for the construction of a vast array of substituted triazine derivatives. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) are employed to activate carboxylic acids for the synthesis of esters and amides.

Potential in Polymer and Material Science (e.g., Polymer Photo Stabilizers)

The 1,3,5-triazine (B166579) scaffold is a core component in a class of high-performance UV absorbers and photostabilizers used to protect polymers and other materials from degradation by sunlight. Specifically, hydroxyphenyl-triazine (HPT) derivatives are known for their exceptional photostability and ability to dissipate UV energy as heat. Hindered amine light stabilizers (HALS), which can also incorporate a triazine ring, function by scavenging free radicals produced during photo-oxidation.